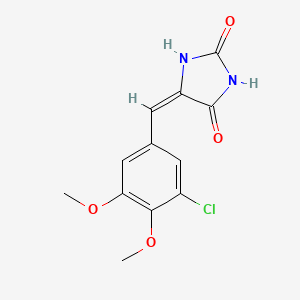
5-(3-chloro-4,5-dimethoxybenzylidene)-2,4-imidazolidinedione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(3-chloro-4,5-dimethoxybenzylidene)-2,4-imidazolidinedione belongs to the class of compounds known as imidazolidinediones. These compounds have been studied for their varied biological activities and potential applications in pharmaceutical chemistry.
Synthesis Analysis
Imidazolidinediones, including derivatives like this compound, are typically synthesized through reactions involving aldehydes and substituted thiazolidinediones or thio-imidazolidinones. The synthesis involves aldolisation-crotonisation reactions between these components (Albuquerque et al., 1995).
Molecular Structure Analysis
The molecular structure of related imidazolidinedione compounds often features planar arrangements. For example, a study on 3-(4-Bromobenzyl)-5-(4-fluorobenzylidene)imidazolidine-2,4-dione, a structurally related compound, revealed a coplanar arrangement of the imidazolidinedione and fluorobenzylidene rings (Simone et al., 1995).
Chemical Reactions and Properties
Imidazolidinediones can undergo various chemical reactions, including interactions with primary and secondary alkylamines. These reactions can lead to the formation of different derivatives, showcasing the compound's reactivity and potential for chemical modifications (Jeon & Kim, 2000).
Physical Properties Analysis
The physical properties of imidazolidinediones depend on their molecular structure. For instance, the crystal structure of a related compound, (Z)-4-(2-Methoxybenzylidene)-1-methyl-2-phenyl-1H-imidazol-5(4H)-one, was studied, revealing details about its physical characteristics, including intramolecular and intermolecular interactions (Hu & Chen, 2015).
Applications De Recherche Scientifique
Synthesis and Biological Activity
Derivatives of 5-substituted-2,4-thiazolidinedione, including those with arylidene groups such as 3,4-dimethoxybenzylidene, have been synthesized and found to possess a broad spectrum of biological activities. The synthesis of these derivatives involves direct acylation of alkali metal salts of 5-arylidene-2,4-thiazolidinediones, with their structures confirmed by various spectroscopic methods and, in some cases, crystal structure analysis. These compounds have been explored for their potential in various biological applications due to their structural characteristics and activities (Popov-Pergal et al., 2010).
Antidepressant Activity
Another study focused on the synthesis of 5-(4-dimethylaminobenzyl)imidazolidine-2,4-dione, showing potential antidepressant activity. This work highlights the process of catalytic hydrogenation of the corresponding benzylidene compound and evaluates its effects in mice, presenting a mechanism of action distinct from traditional antidepressants (Wessels et al., 1980).
Anti-inflammatory and Analgesic Activities
Research on imidazolyl acetic acid derivatives synthesized from a similar core structure demonstrated significant anti-inflammatory and analgesic activities. This study provided valuable insights into the structural elements required for biological efficacy, showcasing the therapeutic potential of such compounds in managing pain and inflammation (Khalifa & Abdelbaky, 2008).
Catalytic Applications and Structural Analysis
Further, studies on the synthesis and characterization of metal complexes containing imidazol-2-ylidene derivatives, including silver(I) and gold(I) complexes, have been conducted. These complexes have been analyzed for their potential catalytic applications and structural properties, indicating the versatility of such compounds in catalysis and material science (Gaillard et al., 2009).
Orientations Futures
Propriétés
IUPAC Name |
(5E)-5-[(3-chloro-4,5-dimethoxyphenyl)methylidene]imidazolidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11ClN2O4/c1-18-9-5-6(3-7(13)10(9)19-2)4-8-11(16)15-12(17)14-8/h3-5H,1-2H3,(H2,14,15,16,17)/b8-4+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJBOFNGACMFHRO-XBXARRHUSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=CC(=C1)C=C2C(=O)NC(=O)N2)Cl)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C(=CC(=C1)/C=C/2\C(=O)NC(=O)N2)Cl)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11ClN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-{4-[2-chloro-5-(methylthio)benzoyl]-1-piperazinyl}pyrimidine](/img/structure/B5516529.png)
![(1S*,5R*)-3-(2-pyrazinyl)-6-[3-(1H-tetrazol-1-yl)propanoyl]-3,6-diazabicyclo[3.2.2]nonane](/img/structure/B5516532.png)
![2-(1H-benzimidazol-2-ylthio)-N-[2-(methylthio)phenyl]acetamide](/img/structure/B5516548.png)
![2-[1-(2,4-dimethoxyphenyl)-1H-imidazol-2-yl]-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine hydrochloride](/img/structure/B5516554.png)
![(1S*,5R*)-3-(2-quinoxalinyl)-6-(1,3-thiazol-4-ylmethyl)-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5516568.png)
![N-(tert-butyl)-2-[(4-chlorophenyl)thio]acetamide](/img/structure/B5516573.png)
![N-cyclohexyl-2-(3-methoxy-2-oxopyridin-1(2H)-yl)-N-[(1-methyl-1H-pyrazol-4-yl)methyl]acetamide](/img/structure/B5516574.png)
![2-{[(2-tert-butylphenoxy)acetyl]amino}benzamide](/img/structure/B5516582.png)
![2-methyl-N-{1-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]ethyl}propanamide](/img/structure/B5516593.png)
![N-(2-methoxyphenyl)-3-phenyl-3-[(trifluoroacetyl)amino]propanamide](/img/structure/B5516598.png)
![(3aR*,6S*)-7-[(1,1-dioxidothiomorpholin-4-yl)carbonyl]-2-(3-methylbenzyl)-2,3,7,7a-tetrahydro-3a,6-epoxyisoindol-1(6H)-one](/img/structure/B5516604.png)
![6-[4-(diphenylacetyl)-1-piperazinyl]-N-(6-methyl-2-pyridinyl)-3-pyridazinamine](/img/structure/B5516612.png)
![N-(2-{[4-methyl-6-(1-piperidinyl)-2-pyrimidinyl]amino}ethyl)-2-thiophenecarboxamide](/img/structure/B5516619.png)